N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride
Description
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-3-7-16-8-5-11(14-16)12-9-10-4-6-13-15(10)2;/h4-6,8H,3,7,9H2,1-2H3,(H,12,14);1H |
InChI Key |
PKFOONUXBCXTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=NN2C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride typically involves the reaction of an aryl-substituted pyrazole with appropriate reagents under controlled conditions. One common method involves the reaction of 2-methylpyrazole with a suitable alkylating agent to introduce the propyl group, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 3-(2-Methylpyrazol-3-yl)propanoic acid
- 4-Methylpyrazole
Uniqueness
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both methyl and propyl groups on the pyrazole ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .
Biological Activity
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride is a synthetic compound characterized by its unique pyrazole structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C11H18ClN5
- Molecular Weight: 255.75 g/mol
- CAS Number: 1856058-64-4
The biological activity of N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride primarily involves the modulation of various biochemical pathways. Key mechanisms include:
- Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase enzymes, which play a crucial role in regulating cyclic nucleotide levels within cells. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), influencing cellular signaling pathways related to inflammation and neuroprotection.
- Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective properties, potentially making it useful in treating neurodegenerative diseases. Its interaction with neurotransmitter receptors suggests it may influence synaptic transmission and neuronal survival .
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways has been highlighted in various studies, indicating its potential utility in managing inflammatory conditions .
In Vitro Studies
In vitro studies have demonstrated that N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride effectively inhibits specific phosphodiesterases, leading to enhanced cAMP levels in neuronal cell lines. This effect has been correlated with reduced markers of inflammation and improved cell viability under stress conditions.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. For instance, a study involving mice with induced neuroinflammation showed that treatment with the compound resulted in significant reductions in inflammatory cytokines and improved behavioral outcomes compared to untreated controls .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine; hydrochloride | 1856041-32-1 | Similar pyrazole structure with variations affecting potency |
| 2,5-dimethyl-N-(1-propylpyrazol-4-yl)methyl]pyrazole | 1856041-32-X | Enhanced lipophilicity due to additional methyl groups |
| 3-methyl-N-(2-pyridyl)pyrazole | 19620835 | Different receptor interactions compared to the target compound |
This table illustrates how structural variations can influence the biological activity and pharmacological profiles of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
